molecular formula C16H16F2N6S B6457777 4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine CAS No. 2549004-99-9

4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

Cat. No. B6457777
CAS RN: 2549004-99-9
M. Wt: 362.4 g/mol
InChI Key: ZQFJDTFUWUNUEE-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H16F2N6S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is 362.11252203 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Green Synthesis and Characterisation

This compound has been used in the green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines . The synthesis process involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds .

Medicinal Applications

The compound has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Inhibitor of Acetyl-CoA Carboxylase 2

The compound has been used as a potent and selective inhibitor of acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in fatty acid metabolism, and its inhibition can be beneficial in the treatment of conditions like obesity and diabetes.

Inhibitor of Human Adenosine A Receptor

The compound has also shown potent and selective inhibition of the human adenosine A receptor . This receptor plays a key role in various physiological processes, including inflammation and neurotransmission.

Anticancer Activity

The compound has been studied for anticancer activity as topoisomerase II alpha inhibitors . Topoisomerase II alpha is an enzyme that controls the overwinding or underwinding of DNA, and its inhibition can lead to DNA damage and cell death in cancer cells.

Inhibitor of Hh Signalling Cascade

The compound has been studied as an inhibitor of the Hedgehog (Hh) signalling cascade . The Hh pathway is crucial for cell differentiation, tissue polarity and cell proliferation. When this pathway is deregulated, it can lead to the development of cancer.

Synthesis of Fused Pyrazolo Derivatives

The compound has been used in the synthesis of fused pyrazolo derivatives . These derivatives have been studied for their potential medicinal properties, including anticancer activity.

properties

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6S/c1-10-20-11(15(17)18)8-14(21-10)23-4-6-24(7-5-23)16-22-12-9-19-3-2-13(12)25-16/h2-3,8-9,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFJDTFUWUNUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

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